molecular formula C33H24N2O5 B12637474 [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate

[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate

Cat. No.: B12637474
M. Wt: 528.6 g/mol
InChI Key: TVPGMXLCPQXRHJ-MIPYOGIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthalene ring, multiple carbonyl groups, and a diazatetracyclohexadecane core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the formation of the diazatetracyclohexadecane core through cyclization reactions. The final step involves the acetylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and carbonyl groups.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] methyl ester
  • [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] ethyl ester

Uniqueness

The uniqueness of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate lies in its specific molecular structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C33H24N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate

InChI

InChI=1S/C33H24N2O5/c1-19(36)40-23-15-13-22(14-16-23)31(37)30-28-27(29-25-11-5-3-8-21(25)17-18-34(29)30)32(38)35(33(28)39)26-12-6-9-20-7-2-4-10-24(20)26/h2-18,27-30H,1H3/t27-,28+,29+,30+/m0/s1

InChI Key

TVPGMXLCPQXRHJ-MIPYOGIXSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)[C@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.